molecular formula C20H21F2NO5 B2457247 {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate CAS No. 1794851-58-3

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate

Numéro de catalogue B2457247
Numéro CAS: 1794851-58-3
Poids moléculaire: 393.387
Clé InChI: BTCUZUCDONSTBZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate, also known as DCMDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research. DCMDEB is a small molecule that has been shown to exhibit anti-tumor effects in various cancer cell lines.

Mécanisme D'action

The mechanism of action of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is not fully understood, but it is believed to involve the inhibition of the protein kinase CK2. CK2 is a key regulator of cell proliferation and survival, and its overexpression has been observed in many types of cancer. By inhibiting CK2, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate may disrupt signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been shown to reduce the expression of genes involved in cancer cell survival and angiogenesis (the formation of new blood vessels to support tumor growth).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is its relatively low toxicity compared to other anti-cancer agents. This makes it a potentially attractive candidate for further development as a cancer therapeutic. However, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has limited solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.

Orientations Futures

There are several future directions for research on {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate. One area of interest is the development of analogs with improved solubility and potency. Another area of interest is the identification of biomarkers that can predict response to {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate treatment. Additionally, further studies are needed to fully elucidate the mechanism of action of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate and its potential applications in combination therapy.

Méthodes De Synthèse

The synthesis of {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate involves a multi-step process that begins with the synthesis of 3,4-diethoxybenzoic acid. This is followed by the synthesis of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl chloride, which is then reacted with the 3,4-diethoxybenzoic acid to yield {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate. The overall yield of the synthesis process is approximately 25%.

Applications De Recherche Scientifique

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to exhibit anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor initiation and recurrence. In addition, {[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential applications in combination therapy.

Propriétés

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,4-diethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO5/c1-3-26-17-8-6-13(9-18(17)27-4-2)20(25)28-12-19(24)23-11-14-5-7-15(21)10-16(14)22/h5-10H,3-4,11-12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCUZUCDONSTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.